

Application Notes and Protocols for Measuring Hpk1-IN-25 Activity

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Compound of Interest

Compound Name: *Hpk1-IN-25*

Cat. No.: *B12421007*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the activity of **Hpk1-IN-25**, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The included protocols are designed to be adaptable for various research and drug development settings.

Introduction to Hpk1 and Hpk1-IN-25

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[3][4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the destabilization of the TCR signaling complex and attenuation of the T-cell response.[3][4] Due to its role in dampening immune responses, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[2][7]

Hpk1-IN-25 is a small molecule inhibitor of HPK1. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines key biochemical assays for characterizing the inhibitory activity of **Hpk1-IN-25**.

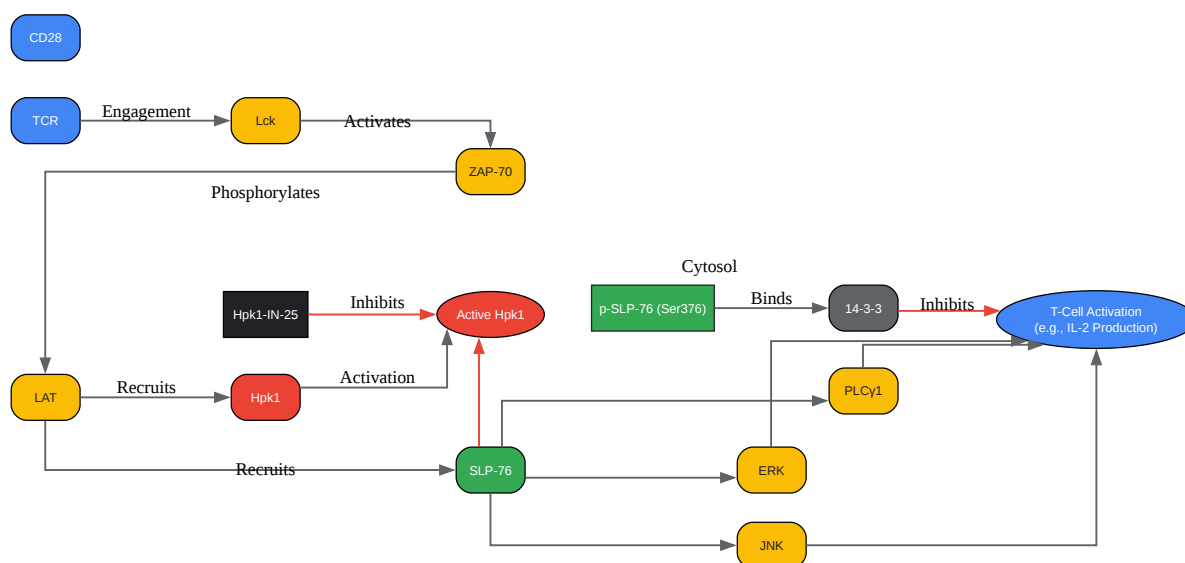
Quantitative Data for Hpk1-IN-25

The inhibitory potency of **Hpk1-IN-25** is typically determined by measuring its half-maximal inhibitory concentration (IC₅₀) in a biochemical kinase assay.

Compound	Assay Type	Target	IC ₅₀ (nM)	Reference
Hpk1-IN-25	Enzymatic Assay	HPK1	129	[8][9]

Hpk1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade.



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Caption: Hpk1 signaling pathway in T-cell activation.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the kinase activity of HPK1 and the inhibitory effect of **Hpk1-IN-25**.^[10]^[11]^[12]^[13] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:



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Caption: ADP-Glo™ Kinase Assay workflow.

Materials:

- Hpk1 Kinase Enzyme System (containing recombinant HPK1, substrate such as Myelin Basic Protein (MBP), and reaction buffer)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- **Hpk1-IN-25**
- ATP
- 384-well white plates
- Multichannel pipettes

- Plate reader with luminescence detection capabilities

Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Hpk1-IN-25** in DMSO.
 - Create a serial dilution of **Hpk1-IN-25** in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Prepare the substrate and ATP mix in kinase buffer at the desired concentrations.
- Kinase Reaction Setup (in a 384-well plate):
 - Add 1 μ L of the **Hpk1-IN-25** dilution or DMSO (for control) to the appropriate wells.
 - Add 2 μ L of the Hpk1 enzyme solution.
 - Add 2 μ L of the substrate/ATP mix to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

- The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Hpk1-IN-25** relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay and measures the binding of **Hpk1-IN-25** to the HPK1 kinase domain.^[14] The assay relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.

Experimental Workflow:



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Caption: LanthaScreen® Eu Kinase Binding Assay workflow.

Materials:

- Recombinant HPK1 (e.g., GST-tagged)
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer

- **Hpk1-IN-25**

- Kinase Buffer
- 384-well plates (black or white)
- TR-FRET compatible plate reader

Protocol:

- Reagent Preparation:
 - Prepare a 4X serial dilution of **Hpk1-IN-25** in 100% DMSO.
 - Dilute the "Master Dilution" series 25-fold into the appropriate Kinase Buffer.
 - Prepare a 2X kinase/antibody mixture in Kinase Buffer.
 - Prepare a 4X tracer solution in Kinase Buffer.
- Assay Setup (in a 384-well plate):
 - Add 4 μ L of the 4X **Hpk1-IN-25** dilution to the assay wells.
 - Add 8 μ L of the 2X kinase/antibody mixture to all wells.
 - Add 4 μ L of the 4X tracer solution to all wells.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).

- The decrease in the FRET signal is proportional to the displacement of the tracer by **Hpk1-IN-25**.
- Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Assay for Hpk1 Activity (pSLP-76 Measurement)

This assay measures the ability of **Hpk1-IN-25** to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76, at serine 376.[3][5][6]

Experimental Workflow:



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Caption: Cellular pSLP-76 assay workflow.

Materials:

- Jurkat T-cells or primary human T-cells
- **Hpk1-IN-25**
- Anti-CD3 and anti-CD28 antibodies (for TCR stimulation)
- Cell lysis buffer
- Antibodies for detection: anti-pSLP-76 (Ser376) and total SLP-76 antibody
- Detection method reagents (e.g., Western blot, ELISA, or flow cytometry)

Protocol:

- Cell Treatment:

- Plate Jurkat T-cells or primary T-cells at an appropriate density.
- Pre-incubate the cells with various concentrations of **Hpk1-IN-25** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- T-Cell Stimulation:
 - Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.
- Cell Lysis:
 - Immediately lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Detection of pSLP-76:
 - Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSLP-76 (Ser376) and total SLP-76 antibodies.
 - ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP-76 and a detection antibody for pSLP-76 (Ser376).
 - Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSLP-76 (Ser376) antibody.
- Data Analysis:
 - Quantify the levels of pSLP-76 relative to total SLP-76 for each treatment condition.
 - Calculate the percentage of inhibition of SLP-76 phosphorylation for each concentration of **Hpk1-IN-25** compared to the stimulated control.
 - Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The assays described in these application notes provide a robust framework for characterizing the inhibitory activity of **Hpk1-IN-25**. The biochemical assays are essential for determining direct enzyme inhibition and binding affinity, while the cellular assay provides crucial information on the compound's activity in a more physiologically relevant setting. The selection of the appropriate assay will depend on the specific research question and the stage of drug development.

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